REACTION_SMILES
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[CH3:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[CH:13](=[O:14])[CH2:15][C:16]([O:17][C:18](=[O:19])[CH2:20][CH:21]=[O:22])=[O:23].[OH:1][c:2]1[c:3]([O:11][CH3:12])[cH:4][c:5]2[cH:6][cH:7][nH:8][c:9]2[cH:10]1>>[O:1]([c:2]1[c:3]([O:11][CH3:12])[cH:4][c:5]2[cH:6][cH:7][nH:8][c:9]2[cH:10]1)[CH:13]=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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O=CCC(=O)OC(=O)CC=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CCC(=O)OC(=O)CC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2cc[nH]c2cc1O
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Name
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Type
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product
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Smiles
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COc1cc2cc[nH]c2cc1OC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |